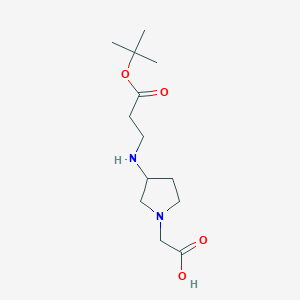
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolidine ring. The acetic acid moiety is then introduced through a series of reactions involving esterification and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid: Similar structure with a different substituent on the acetic acid moiety.
(3-Tert-butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid: Lacks the oxopropyl group, making it less complex.
Uniqueness
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its combination of a pyrrolidine ring, tert-butoxy group, and acetic acid moiety. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)4-6-14-10-5-7-15(8-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
ZDZVECOQBMRCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCN(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















